L-Alanine-d4

Mass Spectrometry Isotope Dilution Quantitative Analysis

L-Alanine-d4 is the gold-standard stable isotope-labeled internal standard for LC-MS/MS quantitation of alanine, correcting for matrix effects and ion suppression that unlabeled analogs cannot. Its M+4 mass shift avoids isotopic overlap while maintaining co-elution with the analyte, ensuring method accuracy. Essential for clinical amino acid profiling, diabetes metabolic research, and chiral HPLC/SFC method validation. Procure this essential tracer for high-precision metabolic flux analysis.

Molecular Formula C3H7NO2
Molecular Weight 93.12 g/mol
CAS No. 18806-29-6
Cat. No. B136944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine-d4
CAS18806-29-6
Synonyms(2S)-2-Aminopropanoic Acid-d4;  (S)-(+)-Alanine-d4;  (S)-2-Aminopropanoic Acid-d4;  (S)-Alanine-d4;  L-(+)-Alanine-d4;  L-2-Aminopropanoic Acid-d4;  L-2-Aminopropionic Acid-d4;  L-α-Alanine-d4;  L-α-Aminopropionic Acid-d4;  Lactamine-d4;  NSC 206315-d4;  α-Alan
Molecular FormulaC3H7NO2
Molecular Weight93.12 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D
InChIKeyQNAYBMKLOCPYGJ-IALWIIEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine-d4 (CAS 18806-29-6) – Deuterated Amino Acid Isotopologue for Quantitative MS and Metabolic Tracing


L-Alanine-d4 (CAS 18806-29-6) is a stable, non-radioactive isotopologue of the proteinogenic amino acid L-alanine, in which the four hydrogen atoms at the alpha- and methyl positions are replaced by deuterium (²H) . This substitution increases the molecular mass by +4 Da to 93.12 g/mol while preserving the native L-stereochemistry and biochemical reactivity [1]. The compound is supplied with high isotopic purity (≥98 atom % D) and chemical purity (typically ≥98% by CP) [2], rendering it suitable for use as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis [3].

Why L-Alanine-d4 Cannot Be Replaced by Unlabeled Alanine or Other Isotopologues in Quantitative Analysis


Generic substitution of L-Alanine-d4 with unlabeled L-alanine, or with isotopologues bearing fewer deuterium labels (e.g., alanine-d3), is analytically unsound. Unlabeled alanine lacks the requisite mass shift (+4 Da) that enables chromatographic co-elution with distinct mass spectrometric detection, thereby precluding its use as an internal standard for isotope dilution mass spectrometry (IDMS) [1]. Similarly, alanine-d3 (mass shift +3 Da) may exhibit isotopic interference from the natural abundance M+3 isotopologue of the target analyte, whereas the +4 Da shift of L-Alanine-d4 minimizes such interference, ensuring accurate quantification in complex biological matrices [1][2]. Furthermore, ¹³C/¹⁵N-labeled alternatives, while offering superior metabolic stability against hydrogen-deuterium exchange, often incur significantly higher synthesis costs and longer lead times, making L-Alanine-d4 the economically and practically preferred choice for routine high-throughput applications where deuterium exchange is not a limiting factor [3].

Quantitative Differentiation of L-Alanine-d4 from Closest Analogs and In-Class Candidates


Mass Shift: +4 Da Enables Unambiguous MS Differentiation from Unlabeled Alanine

L-Alanine-d4 exhibits a +4 Da mass shift relative to unlabeled L-alanine, which is essential for its function as an internal standard in isotope dilution mass spectrometry (IDMS). This mass difference allows for chromatographic co-elution with the native analyte while enabling distinct detection via MS, thereby correcting for matrix effects and instrument variability . In contrast, alanine-d3 (+3 Da) may overlap with the natural abundance M+3 isotopologue of alanine (~0.5% relative abundance), leading to potential quantification bias [1].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Analytical Precision: Internal Standard Use Reduces %RSD from ~20% to ~2% in MS Quantification

The use of a stable isotope-labeled internal standard such as L-Alanine-d4 in quantitative mass spectrometry workflows reduces the relative standard deviation (%RSD) of replicate measurements from approximately 20% (without internal standard) to approximately 2% (with internal standard) [1]. This improvement is attributable to the correction of variability introduced during sample extraction, LC injection, and MS ionization [1]. In a direct application, L-Alanine-d4 has been employed as an internal standard in a validated newborn screening panel, where its use enabled precise quantification of alanine from dried blood spots with a reported RSD of 7–8% for GC–MS and 8% for GC×GC–MS [2].

Analytical Chemistry Method Validation Precision

Deuterium Labeling Enables Metabolic Flux Quantification Without Radioactivity

L-Alanine-d4 serves as a non-radioactive tracer for quantifying alanine turnover and its contribution to gluconeogenesis. Unlike ¹⁴C- or ³H-labeled alanine, which require specialized handling and disposal, L-Alanine-d4 can be safely administered in in vitro and in vivo systems, with its metabolic fate tracked via MS or NMR [1]. In a GC-MS based metabolic flux protocol, alanine secretion rates were quantified by spiking samples with a known concentration of labeled standard, demonstrating the utility of deuterated alanine in determining extracellular fluxes in cultured cells [2]. While ¹³C-labeled alanine offers higher isotopic stability against exchange, L-Alanine-d4 provides a cost-effective alternative for studies where deuterium exchange is minimal or can be controlled.

Metabolic Flux Analysis Tracer Studies Glucose-Alanine Cycle

Cost and Accessibility Advantage Over ¹³C/¹⁵N Multi-Labeled Alanine

For high-throughput quantitative applications, L-Alanine-d4 offers a favorable cost-to-performance ratio compared to multi-isotope labeled analogs such as L-Alanine-¹³C₃,¹⁵N,d₄. Industry technical guidance indicates that deuterium labeling is synthetically more straightforward and thus more economical than incorporating ¹³C and ¹⁵N into the molecular backbone [1]. Consequently, L-Alanine-d4 is routinely selected for large-scale studies (e.g., clinical cohort analyses, pharmaceutical pharmacokinetic screens) where the stability of deuterium against exchange is sufficient [2]. In contrast, ¹³C/¹⁵N-labeled standards are reserved for applications demanding absolute resistance to H/D exchange, such as certain LC-MS mobile phase conditions [1].

Procurement Cost-Benefit Analysis Routine Analysis

High-Value Application Scenarios for L-Alanine-d4 Driven by Quantified Differentiation


Clinical Metabolomics and Newborn Screening

L-Alanine-d4 is a validated internal standard in LC-MS/MS panels for quantifying amino acids in dried blood spots, essential for newborn screening of inborn errors of metabolism. Its +4 Da mass shift and high isotopic purity enable precise, reproducible measurements (RSD 7–8%), meeting clinical regulatory requirements [1][2].

Pharmaceutical Bioanalysis and PK/PD Studies

In drug development, L-Alanine-d4 is used as an internal standard to quantify alanine levels in plasma and tissue samples, correcting for matrix effects and ensuring data integrity in pharmacokinetic/pharmacodynamic (PK/PD) studies. The cost-effectiveness of deuterium labeling supports its use in high-throughput screening [3].

Cellular Metabolic Flux Analysis

Researchers employ L-Alanine-d4 as a stable isotope tracer to measure alanine secretion and its contribution to central carbon metabolism in cancer cells, immune cells, and hepatocytes. Its non-radioactive nature permits long-term culture experiments and reduces regulatory burden [4].

Solid-State EPR Dosimetry

Perdeuterated L-alanine-d4 has been investigated as a radiation-sensitive material for electron paramagnetic resonance (EPR) dosimetry. The deuteration enhances the resolution of the EPR signal by reducing proton hyperfine interactions, enabling more accurate dose reconstruction in high-energy radiation environments [5].

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